molecular formula C20H20N2O4 B2793078 2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-78-2

2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2793078
CAS RN: 851405-78-2
M. Wt: 352.39
InChI Key: ZMYTYBSFTCUFMG-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a derivative of quinoline and benzamide. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Benzamides are a class of compounds containing a carboxamido (C=O)NH2) functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Quinoline is a colorless hygroscopic liquid with a strong odor . Benzamides are typically solid at room temperature .

Mechanism of Action

2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is known to act as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and inhibition of this enzyme can lead to cell death. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and protect neurons from oxidative stress. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several advantages for lab experiments, including its potent PARP inhibitory activity, its ability to activate the AMPK pathway, and its neuroprotective and anti-tumor effects. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for 2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to explore its potential applications in other scientific research areas.

Synthesis Methods

The synthesis of 2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves the reaction of 2-methoxybenzoyl chloride with 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has been studied for its potential applications in various scientific research areas such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can be used to study the mechanism of action of certain neurotransmitters. In cancer research, this compound has been shown to have anti-tumor effects and can be used to develop new cancer therapies. In drug discovery, this compound can be used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-15-8-7-13-11-14(19(23)22-17(13)12-15)9-10-21-20(24)16-5-3-4-6-18(16)26-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYTYBSFTCUFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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